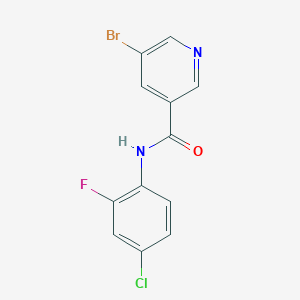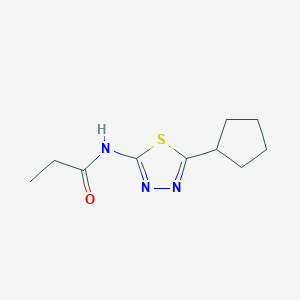
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic properties. CPI-1189 belongs to the class of compounds known as thiadiazoles, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it has been shown to modulate the activity of several key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and physiological effects:
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is its broad range of potential therapeutic applications. However, there are also several limitations to its use in lab experiments. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide and related compounds. Another area of interest is the further exploration of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, which could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of 5-cyclopentyl-1,3,4-thiadiazol-2-amine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is typically around 50%.
Propiedades
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-8(14)11-10-13-12-9(15-10)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHSZFNGNXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)
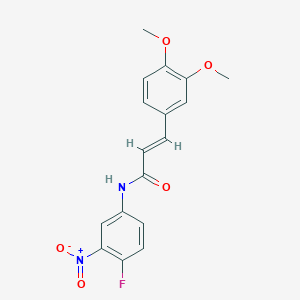
![N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)

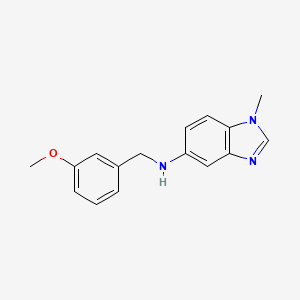
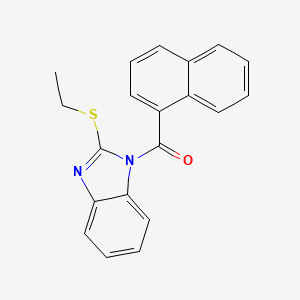
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)
